6-Heptyl-1-hydroxyquinolin-4(1h)-one
Description
Properties
CAS No. |
64854-82-6 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
6-heptyl-1-hydroxyquinolin-4-one |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-7-13-8-9-15-14(12-13)16(18)10-11-17(15)19/h8-12,19H,2-7H2,1H3 |
InChI Key |
UQSXIHBGCUSIDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC2=C(C=C1)N(C=CC2=O)O |
Origin of Product |
United States |
Biological Activity
6-Heptyl-1-hydroxyquinolin-4(1H)-one, commonly referred to as HQNO (2-heptyl-1-hydroxyquinolin-4(1H)-one), is a bioactive compound derived from the Pseudomonas aeruginosa bacterium. This compound has garnered significant attention due to its diverse biological activities, particularly its role in antibacterial mechanisms, quorum sensing, and potential therapeutic applications.
Chemical Structure and Properties
HQNO is characterized by a quinoline core with a heptyl side chain and a hydroxyl group at the 1-position. Its chemical formula is C₁₆H₂₁NO, and it exhibits properties typical of alkaloids, including antibacterial activity against various pathogens.
Antibacterial Activity
HQNO has been identified as a potent antibacterial agent, particularly effective against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism of action involves inhibition of respiratory pathways by binding to the cytochrome bc1 complex, which disrupts electron transport and leads to bacterial autolysis .
Table 1: Antibacterial Efficacy of HQNO Against Various Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL | |
| Escherichia coli | 32 µg/mL |
Quorum Sensing Modulation
As a quorum sensing signal molecule, HQNO plays a crucial role in bacterial communication. It modulates gene expression related to virulence and biofilm formation in Pseudomonas aeruginosa, enhancing its survival in polymicrobial environments . The compound's ability to influence interspecies interactions highlights its significance in microbial ecology.
Case Study 1: HQNO in Cystic Fibrosis Patients
A study involving cystic fibrosis patients demonstrated elevated levels of HQNO in sputum samples during pulmonary exacerbations. The correlation between HQNO levels and clinical outcomes suggests its potential as a biomarker for infection severity .
Table 2: Correlation of HQNO Levels with Clinical Parameters
| Clinical Parameter | Correlation Coefficient (r) | P-value |
|---|---|---|
| Sputum Levels | 0.72 | <0.0001 |
| Plasma Levels | 0.63 | <0.0001 |
Case Study 2: Hydroxylation by Staphylococcus aureus
Research has shown that Staphylococcus aureus can hydroxylate HQNO to form less toxic derivatives, which may provide insights into bacterial resistance mechanisms and the evolution of pathogenicity . This transformation underscores the importance of understanding microbial interactions with bioactive compounds.
Research Findings
Recent studies have elucidated the biosynthetic pathways leading to the production of HQNO and its derivatives in Pseudomonas aeruginosa. The presence of specific enzymes catalyzing these reactions indicates potential targets for drug development aimed at disrupting bacterial communication and enhancing antibiotic efficacy .
Comparison with Similar Compounds
Substituent Position and Chain Length
- 6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9): This compound features a methyl group at position 6 and a partially saturated quinoline ring. The shorter alkyl chain (methyl vs. heptyl) reduces lipophilicity, likely enhancing aqueous solubility but decreasing membrane affinity compared to 6-heptyl derivatives .
- 1-Hydroxy-2,6-dimethylquinolin-4-one (CAS 84376-52-3): With methyl groups at positions 2 and 6, this derivative demonstrates how alkylation at multiple positions modulates steric effects and electronic properties.
- 6-Chloro-4-phenylquinolin-2(1H)-one (CAS 30169-33-6): The chloro and phenyl substituents introduce electronegativity and aromatic stacking capacity, contrasting with the nonpolar heptyl chain in the target compound. Such differences may lead to divergent biological target affinities .
Functional Group Variations
- 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one: The nitroacetyl group at position 3 introduces strong electron-withdrawing effects, which may alter reactivity and metabolic stability relative to alkyl-substituted derivatives .
Antimicrobial Activity
Compounds like 3-[(2-aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one exhibit moderate antimicrobial activity, with MIC values against Staphylococcus aureus and Escherichia coli ranging from 8–32 µg/mL .
Lipophilicity and Solubility
- LogP Predictions : The heptyl substituent significantly increases the calculated LogP (∼4.5–5.0) compared to methyl (LogP ∼1.5–2.0) or chloro (LogP ∼2.5–3.0) derivatives, suggesting reduced aqueous solubility but improved lipid bilayer partitioning .
- Hydrogen-Bonding Capacity : The hydroxyl group at position 1 may mitigate extreme hydrophobicity by enabling hydrogen bonding with polar solvents or biological targets .
Data Tables
Table 1: Comparative Physicochemical Properties of Quinolinone Derivatives
| Compound Name | CAS Number | Molecular Weight | Substituents | LogP (Predicted) | Biological Activity (MIC, µg/mL) |
|---|---|---|---|---|---|
| 6-Heptyl-1-hydroxyquinolin-4(1H)-one | N/A | 275.34 | 1-OH, 6-heptyl | 4.8 | Not reported |
| 6-Methyl-2,3-dihydroquinolin-4(1H)-one | 36054-00-9 | 161.20 | 6-methyl, saturated ring | 1.9 | Not reported |
| 1-Hydroxy-2,6-dimethylquinolin-4-one | 84376-52-3 | 203.23 | 1-OH, 2-CH3, 6-CH3 | 2.3 | Not reported |
| 6-Chloro-4-phenylquinolin-2(1H)-one | 30169-33-6 | 255.70 | 6-Cl, 4-phenyl | 3.8 | Not reported |
Table 2: Key Spectral Data for Representative Compounds
Preparation Methods
Rearrangement of 4-(Alkoxycarbonyloxy)quinoline N-Oxides
One of the well-documented synthetic routes involves the conversion of 2-heptyl-4(1H)-quinolone derivatives into this compound through rearrangement and hydrolysis steps:
- Starting from 2-heptyl-4(1H)-quinolone, the compound is converted into 4-ethoxycarbonyloxy-, 4-(tert-butoxycarbonyloxy)-, or 4-(dimethylaminocarbonyloxy)quinoline N-oxides in two steps.
- The first two derivatives undergo spontaneous rearrangement at room temperature to yield the corresponding 1-(alkoxycarbonyloxy)-4(1H)-quinolones.
- Basic hydrolysis of these rearranged products furnishes 2-heptyl-1-hydroxy-4(1H)-quinolone, which is structurally analogous to this compound depending on the position of the heptyl substituent (positional isomers).
This method is notable for its mild conditions and relatively straightforward steps, although the stability of intermediates varies depending on the alkoxycarbonyloxy substituent.
Selective Methylation and Hydroxylation of Quinolone N-Oxides
Selective methylation of hydroxyquinoline N-oxides has been explored to modify the 1-hydroxy position:
- Hydroxyquinoline N-oxides such as HQNO (2-heptyl-1-hydroxyquinolin-4(1H)-one N-oxide) can be selectively methylated on the N–O oxygen atom using reagents like trimethylsilyldiazomethane (TMS-DA).
- This methylation yields 1-methoxy derivatives, with selectivity for the N–O oxygen over the 4-position oxygen.
- However, yields are often moderate (around 30%) and side products can form, complicating purification.
This approach is useful for preparing methylated analogues but less directly applicable for preparing the parent this compound itself.
Hydrolysis of Alkoxycarbonyloxyquinolones
Basic hydrolysis of alkoxycarbonyloxyquinolones is a key step to obtain the hydroxyquinolinone:
Microwave and Flow Synthesis Techniques
Modern synthetic approaches have utilized microwave irradiation and continuous flow reactors to improve reaction times and yields:
- Microwave-assisted synthesis allows rapid heating and shorter reaction times (e.g., 45 minutes heating) for the preparation of hydroxyquinolinones.
- Flow chemistry setups provide controlled reaction environments and scalability.
- These methods often start from 6-chloro-2-heptyl-3-hydroxyquinolin-4(1H)-one precursors and proceed via substitution and oxidation steps.
Summary Table of Preparation Methods
Analytical and Characterization Data
- NMR spectroscopy (1H and 13C) is routinely used to confirm structure, with characteristic signals for the hydroxyquinolinone core and the heptyl side chain.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Melting points and crystallization behavior are reported for purified compounds, aiding in quality control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
